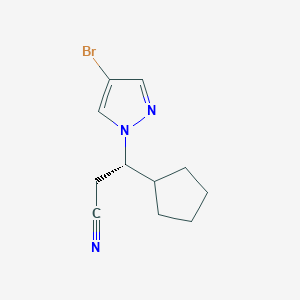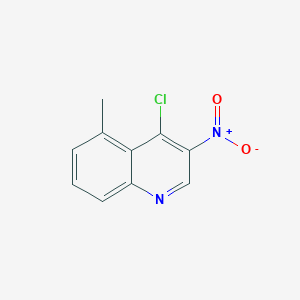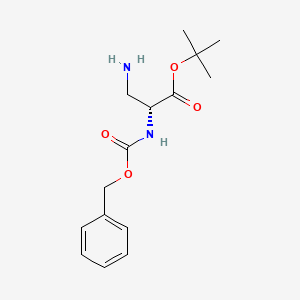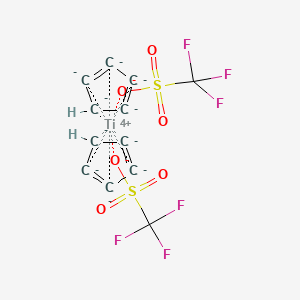
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is an aromatic compound with the molecular formula C12H7ClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 50-100°C and the use of solvents such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods to optimize reaction conditions is also common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and hydrocarbon derivatives .
Applications De Recherche Scientifique
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s effects are mediated through its binding to active sites or allosteric sites on proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-fluorobenzene: Similar in structure but lacks the additional fluorophenyl group.
4-Fluorobenzene: Contains only a single fluorine atom attached to the benzene ring.
2-Chloro-4-fluorobenzaldehyde: Contains an aldehyde group in addition to the chlorine and fluorine atoms.
Uniqueness
2-Chloro-1-fluoro-4-(4-fluorophenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with an additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H7ClF2 |
|---|---|
Poids moléculaire |
224.63 g/mol |
Nom IUPAC |
2-chloro-1-fluoro-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H |
Clé InChI |
UKYONYLOHKYCBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)


![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)






